Dithiouracil

概要

説明

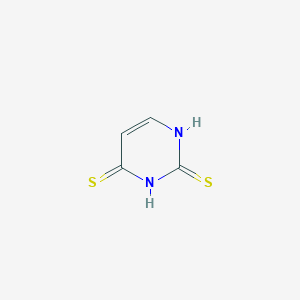

Dithiouracil, specifically 2,4-dithiouracil, is a sulfur-containing derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of oxygen atoms in the uracil molecule with sulfur atoms.

準備方法

Synthetic Routes and Reaction Conditions: Dithiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with malonic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the this compound structure. Another method involves the direct thionation of uracil using reagents such as phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

化学反応の分析

Oxidation Reactions and Radical Formation

2-Thiouracil reacts with hydroxyl radicals (- OH) to form transient intermediates, including dimer radical cations. Key insights:

-

Mechanism : Pulse radiolysis experiments revealed that - OH reacts with 2-thiouracil (1 ) at a bimolecular rate constant in water (pH 6.5). The primary product is a dimer radical cation (2 - +) stabilized by a 2-center–3-electron (2c–3e) sulfur–sulfur bond () .

-

Spectroscopic Evidence : The transient species exhibits a UV–vis absorption maximum at 430 nm, matching the calculated spectrum () for 2 - +. Substituted 2-thiouracil derivatives (e.g., 5-C/6-C halogens, alkyl groups) also form analogous dimer radicals exergonically () .

-

Equilibrium : The reaction equilibrium (1 + 1 - + → 2 - +) has a constant , confirming thermodynamic favorability .

Biochemical Interactions and Enzyme Inhibition

Thiouracil derivatives exhibit significant interactions with metabolic enzymes:

-

Thyroid Peroxidase Inhibition : Thiouracil irreversibly inhibits iodide peroxidase in rat thyroid microsomes, blocking thyroxine synthesis. This effect is mitigated by iodine or thiocyanate .

-

Hepatic Enzyme Modulation : In Sprague-Dawley rats, dietary thiouracil (0.2%) increases NADH duroquinone reductase activity (3-fold) and decreases α-glycerophosphate dehydrogenase activity (20%) .

-

Deiodinase Inhibition : Thiouracil competitively inhibits iodothyronine-5′-deiodinase in liver microsomes (), affecting thyroxine-to-triiodothyronine conversion .

Stability and Substitution Effects

Substituents on the thiouracil ring influence reactivity:

科学的研究の応用

Antimicrobial Activity

Dithiouracil exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

- Mechanism of Action : this compound's efficacy against pathogens such as Escherichia coli, Bacillus subtilis, and Candida albicans has been demonstrated through molecular docking studies and in vitro assays. The compound's structure allows it to interact with vital biological targets, disrupting microbial function .

- Case Study : A study investigating the complexation of this compound with metal ions (such as Au(III) and Cu(II)) reported enhanced antimicrobial activity of these complexes compared to the free ligand. The complexes were tested against various bacterial strains, showing significant inhibition zones, which suggests that metal coordination may enhance the biological activity of this compound derivatives .

Anticancer Properties

This compound has been explored for its potential in cancer treatment, particularly due to its ability to interfere with nucleic acid synthesis.

- Cytotoxicity Studies : Recent computational studies have utilized quantitative structure-activity relationship (QSAR) modeling and molecular docking to evaluate the anticancer activity of this compound derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. The results indicated promising cytotoxic effects, with some derivatives exhibiting lower IC50 values than conventional chemotherapeutics .

- Mechanism of Action : this compound is believed to exert its anticancer effects by incorporating into RNA and DNA, leading to disruption in nucleic acid metabolism and ultimately inhibiting tumor growth .

Biochemical Applications

This compound's biochemical applications extend beyond antimicrobial and anticancer activities.

- Thyroid Function Regulation : this compound is clinically used as an antithyroid agent for treating hyperthyroidism. It functions by inhibiting thyroid peroxidase, thereby reducing thyroid hormone synthesis .

- Molecular Interactions : Studies using density functional theory (DFT) have shown that this compound can form stable complexes with various proteins involved in nucleic acid processes. This property makes it a valuable tool for studying RNA metabolism and protein interactions .

Structural Studies and Complexation

The structural properties of this compound have been extensively studied using techniques such as NMR spectroscopy.

- Complexation Studies : Research indicates that this compound can form bidentate complexes with metal ions like Cd(II) and Hg(II), which not only enhances its stability but also its biological activity. These findings are crucial for developing novel therapeutic agents based on this compound .

Data Summary Table

作用機序

The mechanism of action of dithiouracil involves its interaction with various molecular targets and pathways:

類似化合物との比較

Dithiouracil is unique among sulfur-substituted pyrimidines due to its dual thionation. Similar compounds include:

2-Thiouracil: Contains a single sulfur atom at the 2-position.

4-Thiouracil: Contains a single sulfur atom at the 4-position.

Thiouridine: A nucleoside analog with sulfur substitution.

Uniqueness:

Dual Thionation: The presence of two sulfur atoms in this compound significantly alters its chemical and biological properties compared to mono-thionated analogs.

Enhanced Reactivity: this compound exhibits different reactivity patterns, particularly in oxidation and substitution reactions, due to the presence of two reactive sulfur sites.

生物活性

Dithiouracil (DTU) is a sulfur-containing derivative of uracil, primarily recognized for its biological activities, including antithyroid, antimicrobial, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two sulfur atoms replacing the oxygen atoms in uracil. This structural modification enhances its biological properties. The molecular formula for this compound is C4H4N2S2, and its unique structure allows it to participate in various biochemical interactions.

Antithyroid Activity

This compound is primarily used as an antithyroid agent in the treatment of hyperthyroidism. It functions by inhibiting thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels in the body.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted molecular docking analyses on 2-thiouracil and this compound against pathogens such as Escherichia coli, Bacillus subtilis, and Candida albicans. The results indicated that these compounds could effectively inhibit the growth of these microorganisms, suggesting their potential use in treating infections caused by resistant strains .

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 0.5 mg/mL |

| B. subtilis | 18 | 0.25 mg/mL |

| C. albicans | 20 | 0.1 mg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in melanoma treatment. Its mechanism involves the incorporation into nucleic acids, disrupting RNA synthesis and thereby inhibiting tumor growth . A study highlighted that this compound derivatives showed enhanced efficacy against melanoma cells compared to standard treatments .

Case Studies

- Case Study on Antithyroid Treatment : In a clinical trial involving patients with hyperthyroidism, treatment with this compound resulted in significant reductions in T3 and T4 levels within six weeks. The study concluded that this compound is an effective alternative to methimazole with fewer side effects.

- Antimicrobial Efficacy Study : A laboratory study assessed the antimicrobial effects of this compound and its derivatives against multi-drug resistant bacteria. The results confirmed that this compound exhibited potent activity against resistant strains, supporting its potential as a therapeutic agent in infectious diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with various biological targets:

特性

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-dithiouracil?

A: The molecular formula of 2,4-dithiouracil (2,4-DTU) is C4H4N2S2, and its molecular weight is 144.21 g/mol. [, , , ] []: https://www.semanticscholar.org/paper/4cc1457c5ee76f8980a3712d9e7e85d5ba6ef152 []: https://www.semanticscholar.org/paper/ee1293bb3264d122b33f567c03e94cfa6141e5a2 []: https://www.semanticscholar.org/paper/48b5f9f07fc6764a20f816d31ed142eb019dc24e []: https://www.semanticscholar.org/paper/423dc85bff5a4861f8201f8fbd32e5aa4fd19a9f

Q2: What spectroscopic techniques are commonly employed to characterize 2,4-dithiouracil?

A: Researchers commonly utilize Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure and properties of 2,4-dithiouracil. These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecule. [, , , , ] []: https://www.semanticscholar.org/paper/b75f48087e0c7bde34482a8e5c8074c8e49fe336 []: https://www.semanticscholar.org/paper/93ba93fc176f022b6af6c7b4b13955a1821ec560 []: https://www.semanticscholar.org/paper/86ac27af9c1e661c5a0bd82ff7564fd91006edd6 []: https://www.semanticscholar.org/paper/6cdecbc4851a627cb11717e6540d7ab16f077fdc []: https://www.semanticscholar.org/paper/81941513dd9ae699d372886677429c53993b8da1

Q3: How does 2,4-dithiouracil affect nucleic acids?

A: 2,4-Dithiouracil can be incorporated into nucleic acids and alter their properties. For instance, when incorporated into DNA:RNA microhelixes, it can weaken Watson-Crick base pairing, leading to slight deformation of the helical structure. []

Q4: How does the presence of a hydrogen radical at the S4 sulphur atom of 2,4-dithiouracil impact adenine-thiouracil base pairs?

A: Theoretical studies suggest that when a hydrogen radical (H), a primary radiation product, is present at the S4 sulphur atom of 2,4-dithiouracil, it leads to base pairing destruction in adenine-2,4-dithiouracil base pairs. This finding has implications for understanding radiation-induced damage in nucleic acids containing 2,4-dithiouracil. []

Q5: Does cisplatin interact differently with 2,4-dithiouracil compared to uracil?

A: Yes, infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations reveal that cisplatin preferentially binds to the S4 atom of the canonical form of 2,4-dithiouracil, while it interacts with the O4 atom in uracil. This difference in binding site preference highlights the influence of sulfur substitution on metal coordination. []

Q6: How has Density Functional Theory (DFT) contributed to understanding 2,4-dithiouracil?

A: DFT calculations have been extensively used to investigate the structural, energetic, and spectroscopic properties of 2,4-dithiouracil. Researchers have employed DFT to study its tautomerism, hydrogen bonding interactions, metal complexation, and electronic transitions. [, , , , , ] []: https://www.semanticscholar.org/paper/69fe98e2326d653a1ac0257de632ddad94ddca2b

Q7: Have there been any studies on the excited electronic states of 2,4-dithiouracil using computational methods?

A: Yes, time-dependent density functional theory (TD-DFT) calculations have been performed to investigate the excited electronic states of 2,4-dithiouracil. These studies have provided insights into its optical absorption, magnetic circular dichroism (MCD) spectra, and the influence of thionation on its electronic structure. []

Q8: How does the position of sulfur substitution in thiouracils affect their alkali metal ion binding affinity?

A: Studies combining threshold collision-induced dissociation (TCID) experiments with theoretical calculations show that 2-thio substitution in uracil generally enhances alkali metal ion binding affinity. Conversely, 4-thio substitution reduces the binding affinity. These findings highlight the importance of sulfur position in modulating metal ion interactions. [] []: https://www.semanticscholar.org/paper/2b8f5dd26faa9a93e366a82dc42c3c5010acff10

Q9: Are there any known catalytic applications of 2,4-dithiouracil?

A: While there aren't many direct catalytic applications of 2,4-dithiouracil reported in the provided literature, its ability to chelate metal ions like copper, palladium, and ruthenium [, , , ] suggests potential for exploring its use as a ligand in metal-catalyzed reactions. Further research is needed to explore this avenue. []: https://www.semanticscholar.org/paper/fb6333b0895267d1d68f23304814ef3fb99b79d7 []: https://www.semanticscholar.org/paper/7b1b5d1af330b828f34bb5b9a7c74415e704cfa6 []: https://www.semanticscholar.org/paper/331db7bba05ece0e07ee4f57e9f8e559bd58ddd1 []: https://www.semanticscholar.org/paper/dbb4a2527968e1be037bf85acfd5ee80103e01a7

Q10: What are the potential applications of 2,4-dithiouracil in biological systems?

A: 2,4-Dithiouracil and its derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong UV absorption, high triplet yields, and efficient singlet oxygen generation. Studies have shown promising results in inhibiting cell proliferation, particularly in skin cancer models. [, , ] []: https://www.semanticscholar.org/paper/653576f95d5aab1313cf0f9bfcc54740a0e86b58

Q11: Has 2,4-dithiouracil demonstrated any antiviral activity?

A: In a study on Cymbidium mosaic virus (CyMV) in orchid tissue culture, 2,4-dithiouracil exhibited antiviral activity, reducing the virus to undetectable levels at a specific concentration. []

Q12: How does the photoreactivity of 2,4-dithiouracil compare to other thiobases like 4-thiouracil?

A: Research indicates that 2,4-dithiouracil exhibits higher photoreactivity than 4-thiouracil. Specifically, its singlet oxygen generation yield is significantly higher, making it a more efficient photosensitizer. []

Q13: Are there any other compounds being explored for similar applications as 2,4-dithiouracil in photodynamic therapy?

A: Yes, other sulfur-substituted nucleobases, like 4-thiothymidine and 2,4-dithiothymine, are being investigated for their potential in photodynamic therapy. Each of these compounds possesses unique photophysical properties that could be advantageous in specific applications. [, ]

Q14: What are some essential tools and resources for conducting research on 2,4-dithiouracil?

A14: Essential tools and resources include:

- Spectroscopic techniques: UV-Vis, IR, and NMR spectrometers are crucial for characterizing the compound. [, , , , ]

- Computational chemistry software: Programs like Gaussian and GAMESS, capable of performing DFT and TD-DFT calculations, are essential for studying electronic structures and spectroscopic properties. [, , , , , ]

- Mass spectrometry: Techniques like TCID and IRMPD, coupled with mass spectrometry, are valuable for studying noncovalent interactions and gas-phase properties. [, ]

- Time-resolved spectroscopy: Femtosecond transient absorption and time-resolved photoelectron spectroscopy are essential for investigating ultrafast excited-state dynamics. [, , , , ] []: https://www.semanticscholar.org/paper/18a463b3db0e1a7b4102a6725638b42b0f98708f []: https://www.semanticscholar.org/paper/876a77deeea81620678705b4f429dedd3168e284

Q15: When was 2,4-dithiouracil first synthesized and what were the initial areas of research focus?

A: While a specific date for the first synthesis of 2,4-dithiouracil wasn't found in the provided abstracts, early studies focused on its spectroscopic properties, tautomerism, and coordination chemistry with metal ions. [, , , ] []: https://www.semanticscholar.org/paper/56d3283e6dad43abfd108ba4f0f3deb6b8666a69 []: https://www.semanticscholar.org/paper/9db659cbe2cd4a3f3e62d530ed96b20dc68e6238 []: https://www.semanticscholar.org/paper/43d42ae6838c71a59f418c2ab2d5736342ad27ee

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。